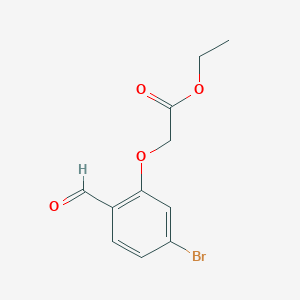

Ethyl 2-(5-bromo-2-formylphenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-bromo-2-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-5-9(12)4-3-8(10)6-13/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGQAUDSJKCXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443210 | |

| Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942414-81-5 | |

| Record name | Ethyl 2-(5-bromo-2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Starting materials for Ethyl 2-(5-bromo-2-formylphenoxy)acetate synthesis

An In-Depth Technical Guide to the Starting Materials for Ethyl 2-(5-bromo-2-formylphenoxy)acetate Synthesis

Introduction

This compound (CAS No: 942414-81-5) is a key chemical intermediate, valuable in the synthesis of more complex molecules within the pharmaceutical and materials science sectors.[1][2] Its structure, featuring a substituted aromatic ring with aldehyde, ether, and ester functionalities, makes it a versatile building block for constructing diverse molecular architectures.

The predominant and most efficient method for synthesizing this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.[3][4] This reaction involves the O-alkylation of a phenoxide with an appropriate alkyl halide. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the requisite starting materials for this synthesis. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Chapter 1: The Core Synthesis - A Mechanistic Overview

The formation of this compound is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5] The reaction can be dissected into two fundamental steps:

-

Deprotonation: The phenolic hydroxyl group of 5-bromosalicylaldehyde is acidic due to the resonance stabilization of the resulting conjugate base and the inductive effects of the bromo and formyl substituents. A base, typically a mild one like potassium carbonate, is used to abstract the acidic proton, forming a potent phenoxide nucleophile.[6]

-

Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic α-carbon of ethyl bromoacetate. This carbon is rendered electron-deficient by the adjacent electron-withdrawing bromine atom. The reaction proceeds via a backside attack, displacing the bromide ion—a good leaving group—and forming the C-O ether bond to yield the final product.[3][6]

The selection of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it solvates the counter-ion (K+) while leaving the phenoxide anion relatively "bare," thereby enhancing its nucleophilicity and promoting the SN2 pathway.[7]

Chapter 2: Analysis of Primary Starting Materials

The success of the synthesis hinges on the purity and proper handling of the two primary reactants.

The Phenolic Substrate: 5-Bromosalicylaldehyde

5-Bromosalicylaldehyde (also known as 5-bromo-2-hydroxybenzaldehyde) serves as the nucleophilic precursor in this reaction.[8][9] Its key function is to provide the phenoxide which initiates the ether formation. The presence of the electron-withdrawing formyl (-CHO) and bromo (-Br) groups ortho and para to the hydroxyl group, respectively, increases the acidity of the phenolic proton, facilitating its removal by a mild base.

Table 1: Properties and Safety Information for 5-Bromosalicylaldehyde

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1761-61-1 | [8] |

| Molecular Formula | C₇H₅BrO₂ | [8] |

| Molecular Weight | 201.02 g/mol | [6] |

| Appearance | Powder | [10] |

| Melting Point | 102-106 °C | [10] |

| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation. |[8] |

For researchers needing to prepare this starting material, a common route is the electrophilic aromatic substitution of salicylaldehyde using liquid bromine in a suitable solvent like carbon tetrachloride.[11]

The Alkylating Agent: Ethyl Bromoacetate

Ethyl bromoacetate is the electrophile in the SN2 reaction.[6] It provides the ethyl acetate moiety that is appended to the phenolic oxygen. As a primary alkyl halide, it is an ideal substrate for SN2 reactions, minimizing the potential for competing elimination reactions that are prevalent with secondary and tertiary halides.[3]

Table 2: Properties and Safety Information for Ethyl Bromoacetate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 105-36-2 | [12] |

| Molecular Formula | C₄H₇BrO₂ | [6] |

| Molecular Weight | 167.00 g/mol | [6] |

| Appearance | Liquid | [12] |

| Boiling Point | 154–155 °C | [12] |

| Hazards | Powerful lachrymator (causes tearing), highly toxic, and irritant. Must be handled in a fume hood with appropriate personal protective equipment. |[12][13] |

Ethyl bromoacetate can be synthesized via the Fischer esterification of bromoacetic acid with ethanol, often catalyzed by sulfuric acid.[12]

Chapter 3: Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the Williamson ether synthesis of phenoxyacetate esters.[6][7][13] It is designed to be a self-validating system, where reaction progress can be reliably monitored.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Typical Equiv. |

| 5-Bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | 1.0 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 1.1 - 1.3 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - |

| Brine (saturated NaCl solution) | NaCl(aq) | - | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF) to make an approximate 0.2 M solution.[7]

-

Base Activation : Stir the resulting suspension at room temperature for 15-20 minutes to facilitate the initial deprotonation of the phenol.[6]

-

Addition of Electrophile : Add ethyl bromoacetate (1.2 eq.) to the mixture.

-

Heating : Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours.[7]

-

Monitoring : The reaction's progress should be monitored by thin-layer chromatography (TLC) until the starting 5-bromosalicylaldehyde spot is consumed.

-

Workup : After completion, cool the mixture to room temperature. Dilute with ethyl acetate (approx. 4 volumes of the DMF used) and transfer to a separatory funnel.

-

Extraction : Wash the organic layer with brine (3 x 1 volume). This removes the DMF and inorganic salts.[7]

-

Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.[7]

Expected Outcomes

This procedure typically results in high yields, often exceeding 80-90%, of a solid or oil product that can be fully characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Conclusion

The synthesis of this compound is a robust and well-documented process reliant on the principles of the Williamson ether synthesis. The critical starting materials are 5-bromosalicylaldehyde , which acts as the nucleophile precursor, and ethyl bromoacetate , which serves as the electrophile. The judicious selection of a mild base like potassium carbonate and a polar aprotic solvent such as DMF is paramount to ensure a high-yielding SN2 reaction. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for application in drug discovery and materials science.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information for Photochemical C–H arylation of heteroarenes with 2-formylphenoxyacetates. RSC.

-

Natelson, S., & Gottfried, S. (1943). Ethyl Bromoacetate. Organic Syntheses, 23, 37. DOI: 10.15227/orgsyn.023.0037. Retrieved from [Link]

- Google Patents. (CN101967112A). Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron.

-

PubChem. (n.d.). 5-Bromosalicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Bromosalicylaldehyde. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(19), 6296. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (WO1989009763A1). Process for preparing 2-bromoethyl acetate.

- Google Patents. (CN104447398A). Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity.

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. mybiosource.com [mybiosource.com]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromosalicylaldehyde | CAS#:1761-61-1 | Chemsrc [chemsrc.com]

- 10. 5-溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to Ethyl 2-(5-bromo-2-formylphenoxy)acetate

This guide provides a comprehensive technical overview of Ethyl 2-(5-bromo-2-formylphenoxy)acetate, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role in the construction of complex heterocyclic scaffolds.

Introduction and Nomenclature

This compound is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure incorporates three key functional groups: an aldehyde, a bromine atom, and an ethyl ester, making it a valuable precursor for a variety of chemical transformations.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also known by other names such as 2-(5-Bromo-2-formylphenoxy)acetic Acid Ethyl Ester.[1][2] The Chemical Abstracts Service (CAS) registry number for this compound is 942414-81-5 .[1][2]

Physicochemical Properties

This compound is typically a white solid.[2] It is soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₄ | [2] |

| Molecular Weight | 287.11 g/mol | [2] |

| Appearance | White Solid | [2] |

| Solubility | Soluble in Chloroform, Dimethyl Sulfoxide, Methanol | [2] |

| CAS Number | 942414-81-5 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol, 5-bromo-2-hydroxybenzaldehyde, with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a weak base.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The base, commonly potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion and forming the ether linkage.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from a general procedure for analogous compounds.

Materials:

-

5-bromo-2-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with brine (3 x volume of organic layer).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

-

Ethyl group: A triplet around δ 1.2 ppm (3H, -CH₃) and a quartet around δ 4.2 ppm (2H, -OCH₂-).

-

Methylene group: A singlet around δ 5.0 ppm (2H, -OCH₂CO-).

-

Aromatic protons: The three aromatic protons are expected to appear as multiplets in the region of δ 7.0-8.0 ppm. The bromine atom will influence the chemical shifts of the adjacent protons.

-

Aldehyde proton: A singlet around δ 10.4 ppm (1H, -CHO).

Predicted ¹³C NMR Spectrum

-

Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).

-

Methylene group: A signal around δ 65 ppm (-OCH₂CO-).

-

Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the bromine atom (C-Br) would appear around δ 115-120 ppm.

-

Ester carbonyl: A signal around δ 168 ppm (-COO-).

-

Aldehyde carbonyl: A signal around δ 189 ppm (-CHO).

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the development of novel therapeutic agents. Its primary application lies in the synthesis of carbamoyl-substituted isoindolones .[2] Isoindolinone scaffolds are present in a variety of biologically active molecules and are of significant interest in medicinal chemistry.

The aldehyde group can be readily converted to an imine, which can then undergo intramolecular cyclization to form the isoindolinone ring system. The bromo-substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated area, such as a fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of complex molecular architectures, particularly the isoindolinone core. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

Sources

Stability and storage conditions for Ethyl 2-(5-bromo-2-formylphenoxy)acetate

An In-Depth Technical Guide to the Stability and Storage of Ethyl 2-(5-bromo-2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound featuring multiple functional groups that dictate its reactivity, stability, and utility as a chemical intermediate in pharmaceutical synthesis and other research applications. Its structure comprises a central benzene ring substituted with a bromine atom, a formyl (aldehyde) group, and an ethyl acetate moiety linked via an ether bond. The interplay between the aldehyde, ester, and ether functionalities defines the molecule's chemical behavior and dictates the necessary conditions for its handling and long-term storage to ensure its integrity and purity.

This guide provides a comprehensive overview of the intrinsic stability of this compound, elucidates its primary degradation pathways, and outlines field-proven protocols for its optimal storage and stability assessment.

Part 1: Physicochemical Characteristics and Intrinsic Stability

The stability of a compound is fundamentally linked to its molecular structure. This compound possesses three key functional groups that are susceptible to degradation under specific environmental conditions.

Caption: Key reactive functional groups of the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 942414-81-5 | [1][2] |

| Molecular Formula | C11H11BrO4 | [1] |

| Molecular Weight | 287.11 g/mol | [1] |

| Appearance | Off-white solid | [3] |

The Vulnerability of the Aldehyde Group

The aromatic aldehyde is the most reactive site on the molecule and is highly susceptible to oxidation.[4][5]

-

Mechanism of Oxidation: In the presence of atmospheric oxygen, the aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(5-bromo-2-carboxyphenoxy)acetic acid. This process can be accelerated by exposure to light, heat, and certain metal ions.[6][7][8] The oxidation often proceeds via a free-radical mechanism or, in the presence of water, through a hydrate intermediate.[5][9]

-

Polymerization: Aldehydes can also undergo polymerization, particularly in the presence of acidic or basic impurities, to form trimers or other polymeric materials, which may appear as a thickening of the material or loss of solubility.[10]

The Hydrolytic Instability of the Ester Group

The ethyl ester functionality is prone to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[11]

-

Acid-Catalyzed Hydrolysis: In the presence of water and an acid catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid (2-(5-bromo-2-formylphenoxy)acetic acid) and ethanol. This reaction is reversible.[12][13]

-

Base-Catalyzed Hydrolysis (Saponification): This is a more common and generally irreversible degradation pathway.[14] Trace amounts of basic contaminants can catalyze the rapid hydrolysis of the ester to the carboxylate salt.[15][16] This is a significant concern, as the degradation product is often difficult to remove.

The General Stability of the Ether Linkage

The phenoxy ether linkage is the most stable functional group in the molecule under typical storage conditions. Cleavage of this bond generally requires harsh chemical conditions, such as strong acids at high temperatures, which are not encountered during standard storage.[17]

Caption: Primary degradation pathways for the title compound.

Part 2: Recommended Storage and Handling Protocols

Based on the intrinsic chemical vulnerabilities, a multi-faceted approach to storage is required to preserve the long-term integrity of this compound. The primary objective is to mitigate exposure to oxygen, moisture, light, and elevated temperatures.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Condition | Causality & Field-Proven Insights |

| Temperature | Store at 2-8°C (Refrigerated). | Lower temperatures significantly reduce the kinetic rate of both aldehyde oxidation and ester hydrolysis.[18] While some aromatic aldehydes can polymerize faster at very low temperatures, refrigeration is generally the optimal balance for a multi-functional molecule like this.[10] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displacing oxygen from the container headspace is the most effective way to prevent the oxidation of the highly susceptible aldehyde group. After each use, the container should be backfilled with inert gas. |

| Moisture | Store in a dry, tightly sealed container. | Preventing ingress of atmospheric moisture is critical to avoid the acid- or base-catalyzed hydrolysis of the ethyl ester.[1][3][19] Use of containers with high-integrity seals is recommended. |

| Light | Protect from light. Use amber glass vials. | Photons can provide the activation energy for radical-mediated oxidation of the aldehyde. Storing in amber or opaque containers minimizes this photolytic degradation pathway.[20][21] |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Direct contact with these materials will cause rapid and extensive degradation.[3] Ensure the compound is not stored in proximity to such chemicals to avoid accidental contamination from spills or vapors. |

| Handling | Handle in a well-ventilated area. Avoid dust formation. | Standard safe laboratory practice to minimize inhalation and contact.[1] Small amounts of the material may become entrapped in the vial's cap; a brief centrifugation can help consolidate the powder.[22] |

Part 3: Experimental Verification of Stability

A robust quality control system requires empirical verification of compound stability. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential. This method must be able to separate the intact parent compound from all potential degradation products. Forced degradation studies are the definitive way to validate such a method.[23]

Workflow for a Forced Degradation Study

This experimental workflow is designed to intentionally stress the compound under various conditions to generate its likely degradation products and prove the analytical method's specificity.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol: Forced Degradation Study

Objective: To generate potential degradation products of this compound and validate the specificity of an HPLC analytical method.

Materials:

-

This compound

-

HPLC-grade Acetonitrile (ACN) and Water

-

Formic Acid or Trifluoroacetic Acid (TFA)

-

Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

-

HPLC system with a C18 column and UV detector

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve the compound in a suitable solvent (e.g., ACN) to create a concentrated stock solution (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

For each condition, mix an aliquot of the stock solution with the stressor solution. Aim for a final concentration of ~0.1 mg/mL.

-

Acid Hydrolysis: Mix with 0.1N HCl. Incubate at 60°C. Take samples at time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix with 0.1N NaOH. Keep at room temperature. Take samples at time points (e.g., 5, 15, 30, 60 minutes), as this reaction is often rapid.[15]

-

Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature. Take samples at time points (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in the analysis solvent.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Quenching and Analysis:

-

Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all stressed samples to a suitable concentration for HPLC analysis.

-

Analyze all samples, including an unstressed control, by HPLC. The method should utilize a gradient elution on a C18 column with a mobile phase of water and ACN (both likely containing 0.1% acid like formic acid) and UV detection at a wavelength where the parent and potential degradants absorb.

-

-

Data Interpretation:

-

Evaluate the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

-

The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

-

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Typical Reagent/Parameter | Primary Degradation Target | Expected Primary Degradant |

| Acid Hydrolysis | 0.1N HCl, 60°C | Ethyl Ester | 2-(5-bromo-2-formylphenoxy)acetic acid |

| Base Hydrolysis | 0.1N NaOH, Room Temp | Ethyl Ester | 2-(5-bromo-2-formylphenoxy)acetic acid (as salt) |

| Oxidation | 3% H₂O₂, Room Temp | Aldehyde | 2-(5-bromo-2-carboxyphenoxy)acetate |

| Thermal | 80°C (Solid & Solution) | Overall Molecule | Modest acceleration of other pathways |

| Photolytic | ICH Q1B Light Source | Aldehyde | 2-(5-bromo-2-carboxyphenoxy)acetate |

Conclusion

The chemical stability of this compound is governed by its two primary reactive centers: the aldehyde and the ethyl ester. The aldehyde is prone to oxidation, while the ester is susceptible to hydrolysis. Consequently, maintaining the long-term purity of this valuable intermediate requires stringent control of its storage environment. The optimal strategy involves refrigeration (2-8°C) in a tightly sealed, amber container under an inert atmosphere. By understanding the underlying chemical principles and implementing these evidence-based storage and handling protocols, researchers can ensure the integrity of the material, leading to more reliable and reproducible experimental outcomes.

References

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2065-23-8,Methyl phenoxyacetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

-

ChemBK. (2024, April 9). PHENOXYACETIC ACID METHYL ESTER. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

-

MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative.

-

PubMed. (n.d.). Biodegradation of fenoxaprop-p-ethyl by bacteria isolated from sludge. Retrieved from [Link]

-

Jetir.Org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]

-

MDPI. (n.d.). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

-

PubMed. (n.d.). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

-

ACS Publications. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS. Retrieved from [Link]

-

Redox. (2024, May 17). Safety Data Sheet Ethyl Acetate. Retrieved from [Link]

-

Bostik. (2024, November 12). SAFETY DATA SHEET. Retrieved from [Link] (Note: A direct deep link is unavailable, search for a relevant product SDS on the site for general storage advice).

Sources

- 1. echemi.com [echemi.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. fishersci.com [fishersci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 17. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cas 2065-23-8,Methyl phenoxyacetate | lookchem [lookchem.com]

- 19. redox.com [redox.com]

- 20. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 21. bspublications.net [bspublications.net]

- 22. mybiosource.com [mybiosource.com]

- 23. sciforum.net [sciforum.net]

Methodological & Application

Palladium-catalyzed cross-coupling reactions with Ethyl 2-(5-bromo-2-formylphenoxy)acetate

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-(5-bromo-2-formylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, a transformative technology recognized with the 2010 Nobel Prize in Chemistry.[1][2] These reactions provide a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and advanced materials.[3][4]

At the heart of this guide is the versatile building block, This compound (CAS 942414-81-5). This substrate is uniquely functionalized for sequential, selective transformations. The aryl bromide moiety serves as a prime handle for palladium-catalyzed cross-coupling. Simultaneously, the aldehyde group offers a site for subsequent modifications such as reductive amination, Wittig reactions, or oxidations, while the ethyl ester provides another point for chemical diversification. This multi-functional nature makes it an exceptionally valuable starting material in the synthesis of complex target molecules.

This document serves as a comprehensive technical guide, providing not only step-by-step protocols but also the underlying mechanistic principles and practical insights required for the successful application of palladium-catalyzed cross-coupling reactions using this key substrate.

Chapter 1: The Engine of Synthesis: The Palladium Catalytic Cycle

Understanding the general mechanism of palladium-catalyzed cross-coupling is fundamental to troubleshooting and optimizing reactions. While specific reaction classes have nuances, most C-C and C-N coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][6]

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step, converting the palladium from its Pd(0) to its Pd(II) oxidation state.[7]

-

Transmetalation (for Suzuki, Sonogashira, etc.): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide. This step requires activation, often by a base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Chapter 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability and stability of the requisite boronic acids and esters.[2]

Causality of Component Selection

-

Catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalyst systems often use a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) which is reduced in situ to the active Pd(0) species.[5]

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate both oxidative addition and reductive elimination, leading to higher efficiency, especially with challenging substrates.[8]

-

Base: The base is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating transmetalation.[7][9] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can dramatically impact yield and must be matched to the substrate and solvent.[2]

-

Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is common. This aids in dissolving both the organic substrate and the inorganic base.[2][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic Acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.01-0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Toluene and Water (e.g., 4:1 v/v)

-

Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath

Procedure:

-

Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium carbonate.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.

-

Solvent Addition: Add the degassed solvent mixture (Toluene:Water). It is critical to degas the solvents by bubbling with an inert gas for 15-30 minutes prior to use to prevent oxidation and deactivation of the Pd(0) catalyst.[5]

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.[4]

| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |

| Catalyst Loading | 1-5 mol% | Lower loadings are cost-effective but may require longer reaction times. Higher loadings can be necessary for less reactive substrates. |

| Ligand | PPh₃ (in Pd(PPh₃)₄) | A standard, robust ligand. For more challenging couplings, consider Buchwald ligands like SPhos or XPhos. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is a stronger base and can be more effective for hindered or electron-rich boronic acids. Cs₂CO₃ is highly effective but more expensive. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Dioxane is often a better solvent for a wider range of substrates but is a peroxide-former and requires care. |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Chapter 3: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[1][10] The reaction couples an aryl halide with a primary or secondary amine.[1]

Causality of Component Selection

-

Catalyst/Ligand System: This reaction is highly dependent on the ligand. Early systems used simple phosphines, but the field was revolutionized by sterically hindered, electron-rich phosphine ligands developed by Buchwald and Hartwig (e.g., XPhos, RuPhos, SPhos). These ligands facilitate the difficult C-N reductive elimination step.[1][10]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[11] The choice is critical; NaOt-Bu is highly reactive but can be incompatible with base-sensitive functional groups.

-

Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard. The absence of water is crucial as the strong bases used are water-sensitive.

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (0.01-0.02 equiv)

-

XPhos (0.02-0.05 equiv)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

-

Glovebox or Schlenk line technique

Procedure:

-

Setup (Inert Atmosphere): This reaction is highly air- and moisture-sensitive. Perform all additions in a glovebox or using Schlenk techniques.

-

Reagent Addition: To an oven-dried Schlenk flask, add NaOt-Bu. Then add the catalyst Pd₂(dba)₃ and the ligand XPhos.

-

Substrate Addition: Add this compound followed by anhydrous toluene and finally the liquid morpholine.

-

Reaction: Seal the flask and heat to 90-110 °C with stirring.

-

Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up:

-

Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify via flash column chromatography.

| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |

| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | This is a highly active, general catalyst system. Pre-formed palladacycle catalysts (e.g., XPhos Pd G3) can also be used for convenience and improved reproducibility. |

| Base | NaOt-Bu | A strong, effective base. For substrates with base-sensitive groups (like our ester), a weaker base like Cs₂CO₃ may be required, often with longer reaction times or higher temperatures. |

| Solvent | Toluene, Dioxane | Must be anhydrous. Using a freshly opened bottle of solvent or solvent passed through a purification system is critical for success. |

| Atmosphere | Inert (Ar or N₂) | Absolutely essential to prevent oxidation of the electron-rich phosphine ligand and deactivation of the Pd(0) catalyst. |

Chapter 4: Heck and Sonogashira Couplings

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Heck (alkene coupling) and Sonogashira (alkyne coupling) reactions further expand the synthetic utility of the substrate.

Heck Coupling

The Heck reaction couples the aryl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene.[12] The mechanism differs from the Suzuki coupling in that it does not involve transmetalation. Instead, it proceeds via alkene coordination, carbopalladation, and β-hydride elimination.[3]

Typical Conditions:

-

Catalyst: Pd(OAc)₂

-

Ligand: P(o-Tol)₃ or PPh₃

-

Base: A tertiary amine like Triethylamine (Et₃N) to act as a halide scavenger.[13]

-

Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Temperature: 80-120 °C

Sonogashira Coupling

The Sonogashira coupling forms a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne. It uniquely employs a dual-catalyst system.

Typical Conditions:

-

Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄

-

Co-catalyst: Copper(I) Iodide (CuI) is essential for the catalytic cycle.

-

Base: An amine base like Et₃N or Diisopropylethylamine (DIPEA) is used, which also serves as the solvent in some cases.

-

Solvent: Tetrahydrofuran (THF) or DMF.

Chapter 5: Troubleshooting and Practical Considerations

Even with robust protocols, challenges can arise. A logical approach based on understanding the reaction mechanism is key to resolving issues.

| Common Problem | Probable Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently strong/soluble base 3. Water/Oxygen in the reaction | 1. Ensure proper degassing of solvents; use fresh catalyst/ligands. 2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄) or a solvent that better solubilizes it. 3. Use anhydrous solvents and maintain a strict inert atmosphere. |

| Homocoupling of Boronic Acid (Suzuki) | Presence of Pd(II) species and oxygen.[5] | Thoroughly degas all solvents and reagents. Ensure the precatalyst is fully reduced to Pd(0). |

| Debromination of Starting Material | 1. Presence of water/protons. 2. β-hydride elimination from certain ligands. | 1. Use anhydrous conditions. 2. Screen different ligands. |

| Ester Hydrolysis | Base is too strong or reaction run for too long at high temperature. | Use a milder base (e.g., NaOt-Bu → Cs₂CO₃ for amination) or lower the reaction temperature and accept a longer reaction time. |

References

-

Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Cross-coupling reaction. Wikipedia. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Contents. The Royal Society of Chemistry. [Link]

-

Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics - ACS Publications. [Link]

-

Heck Coupling. Organic Synthesis. [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. [Link]

-

Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

-

Heck reaction: easy Mechanism, applications. Chemistry Notes. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 4. youtube.com [youtube.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistnotes.com [chemistnotes.com]

- 13. organic-synthesis.com [organic-synthesis.com]

The Versatile Role of Ethyl 2-(5-bromo-2-formylphenoxy)acetate in Medicinal Chemistry: A Guide to Application and Protocol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical building blocks. Ethyl 2-(5-bromo-2-formylphenoxy)acetate has emerged as a key intermediate, offering a unique combination of reactive functional groups that serve as a linchpin in the construction of a diverse array of biologically active heterocyclic compounds. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its application in the development of potential drug candidates, complete with detailed experimental protocols.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound is a trifunctional aromatic compound featuring a bromo substituent, an ortho-formyl group, and an ethyl acetate moiety. This strategic arrangement of functional groups allows for a stepwise and selective chemical modification, making it an invaluable tool for generating molecular diversity in drug discovery programs. The presence of the bromine atom facilitates cross-coupling reactions, the aldehyde group is a gateway for various condensation and cyclization reactions, and the ester can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BrO₄ | [1] |

| Molecular Weight | 287.11 g/mol | [1] |

| Appearance | White Solid | [1] |

| CAS Number | 942414-81-5 | [1] |

| Solubility | Chloroform, Dimethyl Sulfoxide, Methanol | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Mechanism

The synthesis proceeds in two key steps:

-

Deprotonation: The phenolic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate and displacing the bromide ion to form the desired ether linkage.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

5-Bromo-2-hydroxybenzaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the phenoxide.

-

Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Applications in the Synthesis of Bioactive Molecules

The true utility of this compound lies in its role as a versatile precursor for a variety of heterocyclic scaffolds with significant therapeutic potential.

Synthesis of Isoindolinone Derivatives

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. This compound can be a key starting material for the synthesis of substituted isoindolinones.

Caption: General pathway to isoindolinones.

Protocol for the Synthesis of a 6-Bromo-2-substituted Isoindolinone Derivative:

-

Reductive Amination: To a solution of this compound (1.0 equivalent) and a primary amine (1.1 equivalents) in dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Intramolecular Lactamization: The crude amine intermediate is then subjected to intramolecular cyclization to form the lactam ring. This can often be achieved by heating the intermediate in a suitable solvent such as toluene or xylene, sometimes with a catalytic amount of acid or base.

-

The resulting isoindolinone can be purified by column chromatography.

Synthesis of 4-Aryl-4H-Chromene Derivatives as Potential Anticancer Agents

4-Aryl-4H-chromenes are a class of compounds that have garnered significant interest due to their potent anticancer activities. Several derivatives have shown promise against various cancer cell lines, including breast and prostate cancer.[2] this compound can be utilized in a multi-step synthesis to generate these valuable scaffolds.

Protocol for the Synthesis of a Bromo-substituted 4-Aryl-4H-Chromene:

This synthesis typically involves a multi-component reaction.

-

Knoevenagel Condensation: React this compound with an active methylene compound, such as malononitrile, in the presence of a basic catalyst (e.g., piperidine) to form a Knoevenagel adduct.

-

Michael Addition and Cyclization: The resulting adduct can then undergo a Michael addition with a substituted phenol, followed by an intramolecular cyclization to form the chromene ring system. This is often carried out as a one-pot reaction.

-

The final product can be purified by recrystallization or column chromatography.

Biological Activity of Chromene Derivatives:

Derivatives of 4-aryl-4H-chromenes have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. For instance, certain compounds have shown GI₅₀ values in the sub-micromolar range against cell lines such as NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer).[2]

| Compound Class | Cancer Cell Line | Activity (GI₅₀) | Reference |

| 4-Aryl-2-amino-4H-chromenes | NCI-H522 | 0.35-0.60 µM | [2] |

| MCF7 | 0.34-0.59 µM | [2] | |

| MDA-MB-468 | 0.23-0.40 µM | [2] |

Precursor to Phenoxyacetic Acid Derivatives as COX-2 Inhibitors

Phenoxyacetic acid derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.

Protocol for the Synthesis of a 2-(5-Bromo-2-formylphenoxy)acetic Acid Derivative:

-

Ester Hydrolysis: The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

The resulting 2-(5-bromo-2-formylphenoxy)acetic acid can then be coupled with various amines or hydrazines to generate a library of amide or hydrazone derivatives for biological screening.

Biological Significance:

Certain phenoxyacetic acid derivatives have shown potent and selective inhibition of the COX-2 enzyme, with IC₅₀ values in the nanomolar range.[3] This highlights the potential of using this compound as a starting material for the development of novel anti-inflammatory agents.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctional nature provides a robust platform for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this intermediate and to develop novel drug candidates targeting a variety of diseases, including cancer and inflammatory disorders. The strategic application of this scaffold in combinatorial and parallel synthesis will undoubtedly continue to fuel the discovery of new and improved therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345961, Ethyl 2-(2-formylphenoxy)acetate. Retrieved from [Link]

- Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1313.

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

- Guo, N., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260.

- S. P. Chou, S.-L. Hsu. (2015). SYNTHESIS AND APPLICATIONS OF A NEW EPOXY-ISOINDOLINONE. HETEROCYCLES, 91(4), 725-732.

- El-Sayed, M. A. A., et al. (2021). Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism. Bioorganic Chemistry, 115, 105234.

- Pontes, J. G. M., et al. (2018). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 6, 473.

- Al-Ostoot, F. H., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6537.

- Chhonker, Y. S., et al. (2018).

- Dovepress. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1373-1393.

-

MDPI. (2022). New Anticancer Agents: Design, Synthesis and Evaluation. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2013).

-

ResearchGate. (2010). Discovery of 4-Aryl-4H-Chromenes as Potent Apoptosis Inducers Using a Cell- and Caspase-Based Anti-Cancer Screening Apoptosis Program (ASAP): SAR Studies and the Identification of Novel Vascular Disrupting Agents. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

Sources

Application Note: Strategic Acetal Protection of the Formyl Group in Ethyl 2-(5-bromo-2-formylphenoxy)acetate for Advanced Synthetic Applications

Introduction: The Imperative for Chemoselective Aldehyde Protection

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask a reactive functional group is paramount to achieving the desired molecular architecture. The formyl group, a cornerstone in chemical transformations, is highly susceptible to nucleophilic attack and oxidation/reduction, often necessitating its temporary deactivation.[1][2][3] This application note provides a comprehensive guide to the acetal protection of the formyl group in Ethyl 2-(5-bromo-2-formylphenoxy)acetate, a versatile intermediate in pharmaceutical and materials science.

The presence of both an aldehyde and an ester in the target molecule presents a classic chemoselectivity challenge. Many potent reagents, such as Grignard reagents or lithium aluminum hydride, would react indiscriminately with both functionalities.[2][4] Acetal formation offers a robust and reversible solution, rendering the aldehyde inert to a wide range of reaction conditions, particularly those that are basic or nucleophilic, thereby enabling selective transformations at the ester site or other positions on the aromatic ring.[3][4][5][6]

Mechanistic Rationale: Acid-Catalyzed Acetalization

The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed process.[1][7][8] The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon.[5][9]

-

Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.[5]

-

Proton Transfer and Water Elimination: Subsequent proton transfers facilitate the elimination of a water molecule, generating a resonance-stabilized oxonium ion.[5]

-

Second Nucleophilic Attack: A second molecule of the alcohol attacks the oxonium ion.

-

Deprotonation: The final deprotonation step yields the stable acetal and regenerates the acid catalyst.

To drive the equilibrium towards the acetal product, the water generated as a byproduct must be removed from the reaction mixture.[9][10] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the inclusion of a dehydrating agent.[6][10]

Experimental Protocol: Acetal Protection

This protocol details the formation of Ethyl 2-(5-bromo-2-(1,3-dioxolan-2-yl)phenoxy)acetate.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |

| This compound | C₁₁H₁₁BrO₄ | 287.11 | - | - | - | Irritant |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | -12.9 | 197.3 | 1.113 | Harmful |

| p-Toluenesulfonic acid (p-TSA) | C₇H₈O₃S·H₂O | 190.22 | 103-106 | - | - | Corrosive |

| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | 0.867 | Flammable, Irritant |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | - | 2.664 | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | 0.713 | Highly Flammable |

| Hexane | C₆H₁₄ | 86.18 | -95 | 69 | 0.659 | Flammable, Irritant |

Step-by-Step Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 g, 34.8 mmol).[10][11][12]

-

Reagent Addition: Add toluene (150 mL), ethylene glycol (5.8 mL, 104 mmol, 3 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.33 g, 1.74 mmol, 0.05 eq.).

-

Reaction: Heat the mixture to reflux (approximately 110-120°C oil bath temperature). Monitor the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete within 2-4 hours, or when water ceases to collect.[10]

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The product will have a higher Rf value than the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.[13][14][15][16]

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC to isolate the pure Ethyl 2-(5-bromo-2-(1,3-dioxolan-2-yl)phenoxy)acetate.

Caption: Experimental workflow for acetal protection.

Characterization: Spectroscopic Validation

Successful formation of the acetal can be confirmed by standard spectroscopic techniques.

| Technique | Starting Aldehyde | Protected Acetal |

| ¹H NMR | Aldehydic proton (CHO) singlet at ~10.4 ppm. | Disappearance of the aldehydic proton. Appearance of a new singlet for the acetal proton (O-CH-O) at ~5.8-6.2 ppm. A multiplet for the ethylene glycol protons (-OCH₂CH₂O-) at ~3.9-4.2 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O) signal at ~190 ppm. | Disappearance of the carbonyl signal. Appearance of the acetal carbon (O-C-O) at ~100-105 ppm. |

| IR Spectroscopy | Strong C=O stretching band at ~1680-1700 cm⁻¹.[17][18] | Disappearance of the C=O stretch. Appearance of characteristic C-O stretching bands around 1050-1150 cm⁻¹. |

Deprotection: Regenerating the Formyl Group

The utility of a protecting group lies in its facile removal under conditions that do not affect other functionalities. Acetals are stable to basic and nucleophilic conditions but are readily hydrolyzed back to the corresponding aldehyde in the presence of aqueous acid.[3][5][6][19]

Deprotection Protocol

-

Dissolution: Dissolve the protected acetal (e.g., 1.0 g) in a mixture of acetone or tetrahydrofuran (20 mL) and water (5 mL).

-

Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid or p-TSA.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting acetal is fully consumed.

-

Work-up: Neutralize the acid with a mild base like sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected aldehyde.

Caption: Logical workflow for acetal deprotection.

Conclusion and Field Insights

The acetal protection of the formyl group in this compound is a critical and reliable strategy for enabling complex synthetic routes. The choice of ethylene glycol is advantageous as it forms a thermodynamically stable five-membered cyclic acetal (a 1,3-dioxolane), which often proceeds with higher efficiency than the formation of acyclic acetals.

Expert Tip: While p-TSA is a highly effective and easy-to-handle solid catalyst, for substrates sensitive to strong acids, milder Lewis acids such as cerium(III) chloride or solid acid catalysts like Amberlyst-15 can be employed.[6][9] The efficiency of water removal is the most critical parameter for achieving high yields; ensure the glassware is oven-dried and the toluene is anhydrous for optimal results. This robust protocol provides a self-validating system, allowing for the protection and subsequent deprotection of the aldehyde, thereby expanding the synthetic utility of this valuable intermediate.

References

- Vertex AI Search. (2024). Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Topics in Organic Chemistry.

- Pearson. (2022). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons.

- BenchChem. (2025).

- Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups.

- Google Patents. (1989).

- ACS Publications. (n.d.). Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution.

- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.

- ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.

- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.

- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.

- YouTube. (2018). Cyclic Acetal Protecting Group Reaction and Mechanism.

- Chemistry LibreTexts. (2019). 14.

- The Royal Society of Chemistry. (n.d.). Contents.

- Green Chemistry (RSC Publishing). (n.d.).

- JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions.

- The Royal Society of Chemistry. (n.d.).

- YouTube. (2020).

- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.

- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- Chrom Tech, Inc. (2024).

- YouTube. (2015). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.

- Wikipedia. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 11. youtube.com [youtube.com]

- 12. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 13. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. youtube.com [youtube.com]

- 16. chromtech.com [chromtech.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Ethyl 2-(5-bromo-2-formylphenoxy)acetate "oiling out" during recrystallization

An in-depth guide to understanding and resolving the "oiling out" phenomenon during the recrystallization of Ethyl 2-(5-bromo-2-formylphenoxy)acetate. This technical support center is designed for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of "Oiling Out"

Recrystallization is a fundamental technique for the purification of solid organic compounds, predicated on the differential solubility of a substance in a hot versus a cold solvent.[1] However, the process is not always straightforward. A common and frustrating issue is "oiling out," where the solute separates from the solution as a liquid phase rather than a crystalline solid.[2] This guide provides a comprehensive troubleshooting framework specifically for this compound, a compound whose structural features—an aromatic ether, an aldehyde, and an ethyl ester—present unique purification challenges.

Physicochemical Profile: this compound

Understanding the inherent properties of the target compound is the first step in diagnosing experimental issues. While specific data for this exact molecule is sparse, we can infer properties from its constituent parts and closely related analogs.

| Property | Value / Information | Source |

| CAS Number | 942414-81-5 | [3] |

| Molecular Formula | C₁₁H₁₁BrO₄ | |

| Molecular Weight | 287.11 g/mol | |

| Appearance | Likely a white to off-white solid | |

| Solubility | Soluble in Chloroform, Dimethyl Sulfoxide, Methanol. | |

| Purity (Commercial) | Typically ≥95% | [3] |

| Related Compound M.P. | Ethyl (4-formylphenoxy)acetate has a melting point of 41-42 °C. | [4] |

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the core issues encountered when recrystallizing this compound.

Q1: What is "oiling out" and why is it a problem for purification?

Answer: "Oiling out" is a phenomenon where a compound, upon cooling from a hot solution, separates as a liquid (an "oil") instead of forming solid crystals.[5] This occurs when the solution becomes supersaturated at a temperature that is above the compound's melting point.[2]

Why it's a problem:

-

Impurity Entrapment: The liquid droplets are often excellent solvents for impurities. When the oil eventually solidifies, these impurities become trapped within the solid matrix, defeating the purpose of recrystallization.[5]

-

Poor Crystal Lattice Formation: The rapid, uncontrolled solidification of an oil typically results in an amorphous solid or very small, impure crystals, rather than a well-ordered, pure crystal lattice.

-

Inconsistent and Unreliable Results: Oiling out is difficult to control and can lead to significant variations in product purity and yield, especially during scale-up.[5]

Q2: I'm seeing oily droplets form. What are the primary causes for this compound?

Answer: Several factors, often in combination, can cause this compound to oil out.

-

High Concentration of Impurities: The synthesis of this compound via Williamson ether synthesis involves reactants like 2-bromo-6-formylphenol and ethyl bromoacetate, and a solvent like DMF.[6][7] Residual starting materials or byproducts can act as impurities. Impurities are known to cause significant melting point depression, increasing the likelihood that the compound will separate as a liquid.[2]

-

Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1]

-

Solvent is "too good": A solvent that is too effective at dissolving the compound may require cooling to a very low temperature to induce precipitation, which might be below the compound's depressed melting point.

-

Polarity Mismatch: Given the compound's multiple functional groups, finding a single solvent with the perfect polarity can be difficult. This often necessitates the use of a mixed solvent system.

-

-

Rapid Cooling Rate: Cooling the saturated solution too quickly is a primary cause of oiling out.[8] Rapid cooling generates a high level of supersaturation abruptly, giving the molecules insufficient time to orient themselves into a crystal lattice.[5] Instead, they aggregate randomly as a disordered liquid phase.

-

Excessive Supersaturation: Using the absolute minimum amount of solvent can lead to the solution being too concentrated. As it cools, the saturation point is reached at a higher temperature, which may be above the compound's melting point.[2]

Troubleshooting Workflow: A Visual Guide

The following diagram outlines a systematic approach to diagnosing and solving the "oiling out" problem.

Caption: A decision-making workflow for troubleshooting "oiling out".

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

The goal is to find a solvent or solvent pair that dissolves this compound when hot but not when cold.[9]

Materials:

-

Small test tubes (10-12)

-

Small quantity of crude this compound

-

Selection of solvents (see table below)

-

Hot plate or water bath

-